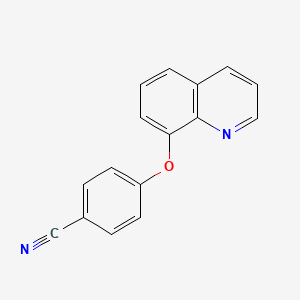

Benzonitrile, 4-(8-quinolinyloxy)-

Description

Significance of Benzonitrile (B105546) Substructures in Contemporary Organic Synthesis and Medicinal Chemistry

The benzonitrile substructure, a simple aromatic ring appended with a cyano (-C≡N) group, is a cornerstone of modern organic chemistry and medicinal chemistry due to its versatile reactivity and stability. The nitrile group serves as a valuable synthetic handle, readily convertible into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, which are prevalent in pharmacologically active molecules. researchgate.netnih.gov This versatility makes benzonitrile and its derivatives crucial intermediates in the synthesis of complex chemical entities. nih.gov

Benzonitrile is a key precursor in the industrial production of materials like benzoguanamine-based resins, dyes, and various agrochemicals. nih.gov In the laboratory, it functions not only as a reactant but also as a specialized solvent for a range of organic and organometallic reactions, owing to its ability to dissolve various compounds and its relatively high boiling point. researchgate.net Classical synthetic routes to benzonitriles include the ammoxidation of toluene (B28343) and the Rosenmund-von Braun reaction, while greener, more efficient methods using ionic liquids are also being developed. nih.govrsc.orgresearchgate.netsemanticscholar.org

| Property of Benzonitrile | Significance in Chemical Research |

| Chemical Formula | C₆H₅(CN) |

| Key Functional Group | Cyano (-C≡N) |

| Primary Use | Precursor for pharmaceuticals, resins, and dyes. nih.gov |

| Reactivity | The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. |

| Solvent Properties | Used as a solvent for various organic reactions and polymers. researchgate.net |

Relevance of Quinolinyloxy Moieties as Pharmacophores and Building Blocks in Heterocyclic Compound Design

The quinoline (B57606) ring system, particularly when functionalized with an oxygen linkage at the 8-position (8-quinolinyloxy), represents what medicinal chemists refer to as a "privileged structure." researchgate.net This designation is given to molecular scaffolds that can bind to multiple, diverse biological targets with high affinity, making them exceptionally valuable in drug discovery. researchgate.net The 8-hydroxyquinoline (B1678124) (8-HQ) core, from which the 8-quinolinyloxy moiety is derived, is a well-established pharmacophore known for its broad spectrum of biological activities. researchgate.netrroij.comnih.gov

The key to the 8-HQ scaffold's activity lies in its ability to chelate metal ions through its nitrogen and oxygen atoms. nih.govscispace.com This metal-binding capability is crucial for the inhibition of various metalloenzymes involved in disease processes. nih.gov Consequently, 8-quinolinyloxy derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antifungal, antibacterial, anti-HIV, and neuroprotective properties. rroij.comnih.govscispace.com This wide applicability has cemented the quinolinyloxy moiety's role as a critical building block in the design of novel heterocyclic compounds aimed at treating a range of human diseases. nih.govnih.gov

| Biological Activity of 8-Hydroxyquinoline Derivatives | Therapeutic Area |

| Anticancer | Oncology nih.govnih.gov |

| Anti-HIV | Virology rroij.comnih.gov |

| Antifungal | Infectious Disease scispace.com |

| Neuroprotective | Neurology rroij.comnih.gov |

| Antibacterial | Infectious Disease rroij.comnih.gov |

Contextualization of Benzonitrile, 4-(8-quinolinyloxy)- as a Pivotal Chemical Intermediate or Scaffold in Complex Molecular Architectures

The compound Benzonitrile, 4-(8-quinolinyloxy)- represents a strategic fusion of the two aforementioned motifs. In this structure, the potent 8-quinolinyloxy pharmacophore is linked via an ether bond to a benzonitrile unit at the para-position. This specific arrangement positions the compound as a highly valuable chemical intermediate or scaffold for building more complex and targeted molecular architectures.

The 8-quinolinyloxy portion of the molecule provides the foundational biological activity, acting as a high-affinity ligand for various biological targets, particularly metalloproteins. nih.gov Simultaneously, the benzonitrile moiety serves as a versatile synthetic anchor. The nitrile group can be chemically transformed into other functional groups to modulate the compound's properties, such as solubility, or to attach it to other molecular fragments. For example, the nitrile could be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, to enhance metabolic stability or receptor binding. This dual functionality makes Benzonitrile, 4-(8-quinolinyloxy)- an ideal starting point for creating libraries of novel drug candidates.

Overview of Emerging Academic Research Trends Involving Related Aryloxybenzonitriles and Quinolines in Chemical Biology

The fields of chemical biology and drug discovery are rapidly advancing, with new modalities and strategies continuously emerging. Aryloxybenzonitrile and quinoline scaffolds are being actively incorporated into these cutting-edge research areas.

One major trend is the development of Targeted Protein Degraders (TPDs) , such as Proteolysis-Targeting Chimeras (PROTACs). mdpi.comcas.org These molecules induce the degradation of specific disease-causing proteins. Quinoline derivatives are being explored as ligands that can target these proteins of interest, forming one end of the PROTAC molecule. acs.org For instance, quinoline-based structures have been designed as inhibitors of key signaling proteins in cancer pathways, like kinases and DNA methyltransferases (DNMTs). nih.govmdpi.comnih.gov A recent study even described a covalent self-reporting peptide degrader that incorporated a quinoline moiety to enable real-time monitoring of protein degradation in vivo. acs.org

Another area of intense research is the creation of chemical probes to study biological processes in living systems. nih.govresearchgate.net These probes often consist of a recognition element, a linker, and a reporter group (like a fluorophore). The versatility of the benzonitrile group and the targeting ability of the quinoline moiety make them suitable components for such probes. For example, an aryloxybenzonitrile could be functionalized with a clickable handle, allowing it to be attached to a reporter molecule for use in photoaffinity labeling to identify protein targets. nih.gov

These trends highlight the enduring relevance of these classic chemical motifs as they are adapted for use in next-generation therapeutic and diagnostic strategies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

860004-36-0 |

|---|---|

Molecular Formula |

C16H10N2O |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

4-quinolin-8-yloxybenzonitrile |

InChI |

InChI=1S/C16H10N2O/c17-11-12-6-8-14(9-7-12)19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10H |

InChI Key |

PWYDICHYVPRVNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=CC=C(C=C3)C#N)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Reaction Pathways for Benzonitrile, 4 8 Quinolinyloxy and Its Derivatives

Strategic Approaches to C-O Bond Formation in Aryloxybenzonitriles

The formation of the ether linkage (C-O bond) between the benzonitrile (B105546) and quinoline (B57606) rings is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution Reactions Involving Substituted Benzonitriles and Phenolic Precursors

The classical and most direct route to aryloxybenzonitriles is the reaction of an activated aryl halide, such as 4-fluorobenzonitrile or 4-chlorobenzonitrile, with a phenolic precursor, in this case, 8-hydroxyquinoline (B1678124). The presence of the electron-withdrawing nitrile group (-CN) para to the halogen atom activates the aromatic ring towards nucleophilic attack by the phenoxide ion of 8-hydroxyquinoline. nih.gov

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), which deprotonates the hydroxyl group of 8-hydroxyquinoline to form the more nucleophilic phenoxide.

A similar ether synthesis has been reported for the synthesis of 4-(6-quinolyloxymethyl)benzonitrile, where quinolin-6-ol was reacted with 4-(bromomethyl)benzonitrile in the presence of sodium hydroxide in methanol. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution for C-O Bond Formation

| Aryl Halide | Phenolic Precursor | Base | Solvent | Product |

| 4-Fluorobenzonitrile | 8-Hydroxyquinoline | K₂CO₃ | DMF | Benzonitrile, 4-(8-quinolinyloxy)- |

| 4-Chlorobenzonitrile | 8-Hydroxyquinoline | NaOH | DMSO | Benzonitrile, 4-(8-quinolinyloxy)- |

| 4-(Bromomethyl)benzonitrile | Quinolin-6-ol | NaOH | Methanol | 4-(6-Quinolyloxymethyl)benzonitrile nih.govresearchgate.net |

Note: This table presents generalized conditions. Specific reaction parameters may vary.

Elucidation of Reaction Mechanisms and Transition States in Phenoxide-Aryl Halide Couplings

The mechanism of nucleophilic aromatic substitution generally proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

Step 1: Nucleophilic Attack The phenoxide ion of 8-hydroxyquinoline attacks the carbon atom bearing the halogen on the benzonitrile ring. This is the rate-determining step. The electron-withdrawing nitrile group helps to stabilize the negative charge of the resulting intermediate through resonance.

Step 2: Elimination of the Leaving Group The halide ion (e.g., F⁻ or Cl⁻) is subsequently eliminated, and the aromaticity of the benzonitrile ring is restored, yielding the final product, Benzonitrile, 4-(8-quinolinyloxy)-.

The reactivity of the aryl halide follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This "element effect" is a characteristic feature of SNAr reactions. rsc.org

Computational studies can provide further insight into the transition states and energy profiles of these reactions, confirming the structure of the Meisenheimer intermediate and the relative activation barriers for different leaving groups.

Optimized Synthetic Protocols for the Benzonitrile, 4-(8-quinolinyloxy)- Framework

Efficiency in chemical synthesis is paramount. Researchers have explored various methods to optimize the synthesis of the 4-(8-quinolinyloxy)benzonitrile framework, focusing on improving yields, reducing reaction times, and employing more environmentally benign conditions.

Conventional Thermal Methods and Solvent Effects

Traditional synthesis relies on heating the reaction mixture in a suitable solvent. The choice of solvent is crucial as it influences the solubility of the reactants and the rate of the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) (MeCN) are commonly used for SNAr reactions because they effectively solvate the cation of the base while leaving the nucleophile relatively free to react.

The reaction temperature is another important parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Optimization studies aim to find the ideal balance of solvent and temperature to maximize the yield of the desired product.

Microwave-Assisted Synthetic Enhancements for Improved Yields and Reaction Rates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of synthesizing 4-(8-quinolinyloxy)benzonitrile, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov

The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reaction rates. Furthermore, microwave synthesis can sometimes be performed under solvent-free conditions, which is advantageous from an environmental perspective. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Typical Yield | Advantages |

| Conventional Heating | Hours | Moderate to Good | Well-established, simple setup |

| Microwave Irradiation | Minutes | Good to Excellent | Rapid, higher yields, potential for solvent-free conditions researchgate.net |

Advanced Derivatization and Functionalization Strategies of the 4-(8-quinolinyloxy)benzonitrile Core

Once the core structure of 4-(8-quinolinyloxy)benzonitrile is synthesized, it can be further modified to create a library of derivatives with potentially diverse properties. Functionalization can be directed at either the benzonitrile or the quinoline ring system.

Functionalization of the Benzonitrile Ring:

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to an amine. These transformations open up avenues for further reactions, such as amide coupling or the formation of new heterocyclic rings.

Electrophilic Aromatic Substitution: The benzonitrile ring, although deactivated by the nitrile group, can undergo electrophilic substitution reactions under forcing conditions, allowing for the introduction of substituents such as nitro or halogen groups.

Functionalization of the Quinoline Ring:

Electrophilic Aromatic Substitution: The quinoline ring is generally more reactive towards electrophilic substitution than the benzonitrile ring. Nitration, halogenation, and sulfonation can introduce functional groups at specific positions on the quinoline nucleus.

Modification of Existing Substituents: If the starting 8-hydroxyquinoline contains other substituents, these can be modified in the final product.

These derivatization strategies allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for various applications in materials science and medicinal chemistry.

Integration into s-Triazine Scaffolds via Multicomponent Reactions

The construction of s-triazine (1,3,5-triazine) rings is a well-established area of heterocyclic chemistry, often relying on the sequential substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). While not always formally classified as a one-pot multicomponent reaction in the strictest sense, the sequential nature of these syntheses often involves the introduction of multiple components in a controlled, step-wise manner to build the final, highly substituted triazine core.

A key strategy for incorporating the 4-(8-quinolinyloxy)benzonitrile moiety into an s-triazine scaffold involves a series of nucleophilic substitution reactions. This process typically begins with the reaction of 4-hydroxybenzonitrile with cyanuric chloride. This initial step forms a dichlorotriazine intermediate. Subsequently, 8-hydroxyquinoline is introduced, which displaces a second chloride to form a monochlorotriazine derivative bearing both the 4-cyanophenoxy and 8-quinolinyloxy groups. The final chlorine atom can then be displaced by a variety of amines, anilines, or other nucleophiles to afford the fully substituted s-triazine. researchgate.net

One specific synthetic route involves the reaction of 4-amino-2-trifluoromethylbenzonitrile and 8-hydroxyquinoline with 2,4,6-trichloro-1,3,5-triazine. This leads to a 2,4-disubstituted-6-chloro-1,3,5-triazine derivative, which can then be further functionalized by introducing piperazinyl or piperidinyl moieties through a final nucleophilic substitution. researchgate.net

The mechanism of these reactions follows the general principles of nucleophilic aromatic substitution on an electron-deficient triazine ring. The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for a controlled, stepwise addition of different nucleophiles by carefully managing the reaction temperature. The first substitution is typically carried out at a low temperature (around 0-5 °C), the second at room temperature, and the third often requires heating.

While true one-pot, three-component reactions for the direct synthesis of these specific triazine derivatives are not extensively documented, the modular nature of the sequential substitution method provides a versatile platform for creating a diverse library of compounds based on the core 4-(8-quinolinyloxy)benzonitrile s-triazine scaffold. The reaction of nitriles with triflic anhydride or triflic acid can produce an intermediate nitrilium salt, which then reacts with other nitriles to form 1,3,5-triazines, suggesting a potential pathway for multicomponent synthesis. nih.gov

Table 1: Key Intermediates and Reactants in the Synthesis of 4-(8-quinolinyloxy)benzonitrile s-Triazine Derivatives

| Compound/Intermediate | Role in Synthesis |

| Cyanuric Chloride | s-Triazine core starting material |

| 4-Hydroxybenzonitrile | Introduces the benzonitrile moiety |

| 8-Hydroxyquinoline | Introduces the quinolinyloxy moiety |

| Amines/Anilines | Final component for substitution |

| Dichlorotriazine Intermediate | Product of the first substitution |

| Monochlorotriazine Intermediate | Product of the second substitution |

Exploration of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Further Elaboration

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and the elaboration of complex molecules. nih.gov These reactions are instrumental in synthesizing biaryl compounds and have found wide application in pharmaceutical and materials chemistry. nih.govrsc.org

While direct examples of Suzuki coupling on the fully formed 4-(8-quinolinyloxy)benzonitrile s-triazine scaffold are not prevalent in the literature, the principles of this reaction can be applied to functionalized precursors to introduce additional diversity. For instance, a halo-substituted derivative of 4-(8-quinolinyloxy)benzonitrile could serve as a substrate for Suzuki coupling.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a brominated 4-(8-quinolinyloxy)benzonitrile derivative).

Transmetalation: The organoboron compound (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl product and regenerating the palladium(0) catalyst.

This methodology could be strategically employed to synthesize more complex derivatives. For example, a synthetic route could be designed where a bromo-substituted benzonitrile is used as a starting material. This bromo-benzonitrile could first be elaborated via a Suzuki coupling to introduce a desired aryl or heteroaryl group. Subsequently, the resulting biaryl nitrile could be converted to the corresponding 4-hydroxybenzonitrile derivative and then integrated into the s-triazine scaffold as described in the previous section.

Alternatively, a halo-substituted quinoline could be coupled with a boronic acid-functionalized benzonitrile derivative. The resulting biaryl could then be further modified to create the desired 4-(8-quinolinyloxy)benzonitrile structure. The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of aryl and heteroaryl boronic acids with aryl halides, offering a powerful method for the synthesis of a diverse array of biaryl derivatives. nih.govnih.gov

Table 2: Components and Catalysts in a Hypothetical Suzuki-Miyaura Elaboration

| Component | Role in Reaction |

| Halo-substituted 4-(8-quinolinyloxy)benzonitrile | Aryl halide substrate |

| Arylboronic acid | Organoboron coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Facilitates the catalytic cycle |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates the organoboron species |

| Solvent (e.g., Toluene (B28343), Dioxane) | Reaction medium |

The strategic combination of s-triazine synthesis and palladium-catalyzed cross-coupling reactions provides a robust and flexible approach for the creation of a wide range of complex molecules centered around the 4-(8-quinolinyloxy)benzonitrile core structure.

Advanced Spectroscopic and Crystallographic Elucidation of Benzonitrile, 4 8 Quinolinyloxy and Its Analogues

Detailed Vibrational Spectroscopy for Structural Confirmation and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. By analyzing the vibrational modes of the molecule, a detailed fingerprint can be established for the structural confirmation of Benzonitrile (B105546), 4-(8-quinolinyloxy)-.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within the Benzonitrile, 4-(8-quinolinyloxy)- molecule. The presence of the nitrile group (C≡N) is expected to produce a sharp, moderately intense absorption band in the region of 2220-2240 cm⁻¹. This characteristic band is a definitive marker for the benzonitrile portion of the molecule.

The aryl ether linkage (Ar-O-Ar) gives rise to two characteristic stretching vibrations: an asymmetric C-O-C stretch, typically appearing as a strong band between 1200 cm⁻¹ and 1275 cm⁻¹, and a symmetric stretch near 1010-1050 cm⁻¹. The aromatic nature of the quinoline (B57606) and benzene (B151609) rings is confirmed by several bands. The C-H stretching vibrations of the aromatic protons are anticipated to appear above 3000 cm⁻¹. In-plane C=C stretching vibrations within the aromatic rings typically result in multiple bands in the 1450-1600 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, are expected in the 690-900 cm⁻¹ range. frontiersin.orgresearchgate.net

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1010 - 1050 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 |

This table presents expected FTIR absorption frequencies for Benzonitrile, 4-(8-quinolinyloxy)- based on data for its constituent functional groups.

FT-Raman Spectroscopy for Complementary Vibrational Insights

FT-Raman spectroscopy provides data that is complementary to FTIR, as different selection rules govern the vibrational transitions. nih.gov Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra, whereas asymmetric vibrations are often weak or absent.

For Benzonitrile, 4-(8-quinolinyloxy)-, the C≡N stretching vibration is expected to be prominent in the FT-Raman spectrum, often more intense than in the corresponding FTIR spectrum. researchgate.net The symmetric "breathing" modes of the quinoline and benzene rings, which involve the entire aromatic skeleton expanding and contracting, are characteristically strong in Raman and are expected between 990 cm⁻¹ and 1050 cm⁻¹. researchgate.net Asymmetric vibrations, such as the asymmetric C-O-C stretch of the ether linkage, are generally weaker in Raman spectra compared to FTIR. This complementarity is crucial for a comprehensive vibrational assignment and structural confirmation. mdpi.comnih.gov

| Functional Group/Moiety | Vibration Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong |

| Aromatic Rings | Symmetric Ring Breathing | 990 - 1050 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

This table outlines expected FT-Raman shifts for Benzonitrile, 4-(8-quinolinyloxy)-, highlighting vibrations that are typically strong in Raman spectra.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Through ¹H, ¹³C, and, where applicable, ¹⁹F NMR, a complete and unambiguous assignment of the molecular structure of Benzonitrile, 4-(8-quinolinyloxy)- and its analogues can be achieved.

Proton (¹H) NMR Spectral Interpretation of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of Benzonitrile, 4-(8-quinolinyloxy)- is expected to show distinct signals corresponding to the protons on the quinoline and benzonitrile rings. The spectrum would be complex, with all signals appearing in the aromatic region, typically between 7.0 and 9.0 ppm.

The six protons of the quinoline ring system will exhibit characteristic chemical shifts and coupling patterns. For example, the proton at the C2 position of the quinoline ring is expected to be a doublet of doublets around 8.8-8.9 ppm. The protons on the benzene ring of the quinoline moiety (C5, C6, C7) will also show distinct multiplets. scirp.org

The benzonitrile moiety will display a characteristic AA'BB' system for its four protons due to the para-substitution pattern. The two protons ortho to the ether linkage (H-3 and H-5) would appear as a doublet, while the two protons ortho to the nitrile group (H-2 and H-6) would appear as another doublet, likely further downfield due to the electron-withdrawing nature of the cyano group. rsc.org

| Protons | Moiety | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-2', H-3', H-4', H-5', H-6', H-7' | Quinoline | 7.2 - 8.9 | d, dd, t |

| H-2, H-6 | Benzonitrile | 7.6 - 7.8 | d |

| H-3, H-5 | Benzonitrile | 7.0 - 7.2 | d |

This table provides predicted ¹H NMR chemical shifts for Benzonitrile, 4-(8-quinolinyloxy)- based on data from quinoline and substituted benzonitrile compounds. scirp.orgrsc.org

Carbon (¹³C) NMR Analysis for Elucidating Carbon Framework Connectivity

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For Benzonitrile, 4-(8-quinolinyloxy)-, a total of 16 distinct carbon signals are expected in the aromatic region, in addition to the signal for the nitrile carbon.

The carbon atom of the nitrile group (C≡N) is anticipated to have a chemical shift in the range of 118-120 ppm. The carbons directly bonded to the ether oxygen (C-4 on the benzonitrile ring and C-8 on the quinoline ring) will be deshielded and are expected to appear between 155 and 165 ppm. The carbon to which the nitrile group is attached (C-1) is expected around 104-110 ppm. rsc.org The remaining aromatic carbons of both the quinoline and benzene rings will resonate between 110 and 150 ppm. scirp.orgrsc.org

| Carbon Atom(s) | Moiety | Expected Chemical Shift (δ, ppm) |

| C≡N | Benzonitrile | 118 - 120 |

| C-1 | Benzonitrile | 104 - 110 |

| C-4 | Benzonitrile | 160 - 164 |

| C-8' | Quinoline | 155 - 158 |

| Aromatic CH & Quaternary C | Quinoline & Benzonitrile | 110 - 150 |

This table presents predicted ¹³C NMR chemical shifts for Benzonitrile, 4-(8-quinolinyloxy)-, derived from data on analogous structures. scirp.orgrsc.orgchemicalbook.comspectrabase.com

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethylated Analogues

For hypothetical trifluoromethylated (CF₃) analogues of Benzonitrile, 4-(8-quinolinyloxy)-, ¹⁹F NMR spectroscopy would be the definitive technique for characterization. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to the electronic environment.

If a CF₃ group were introduced onto the benzonitrile ring, for instance at the 2- or 3-position, it would appear as a singlet in the ¹⁹F NMR spectrum. The chemical shift would be highly dependent on its position relative to the electron-donating ether linkage and the electron-withdrawing nitrile group. A CF₃ group on an aromatic ring typically resonates in the range of -60 to -65 ppm relative to a standard like CFCl₃. The presence of other substituents on the ring would cause predictable shifts from this base value. For example, a CF₃ group on a benzonitrile ring has been observed at approximately -63 ppm. This technique would be invaluable for confirming the successful synthesis and regiochemistry of such fluorinated analogues.

| Analogue Structure | CF₃ Position | Expected Chemical Shift (δ, ppm) |

| Trifluoromethyl-benzonitrile, 4-(8-quinolinyloxy)- | On Benzene Ring | -60 to -65 |

| Benzonitrile, 4-(Trifluoromethyl-8-quinolinyloxy)- | On Quinoline Ring | -60 to -65 |

This table shows the expected ¹⁹F NMR chemical shift range for hypothetical trifluoromethylated analogues, based on general data for trifluoromethyl-substituted aromatic compounds.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds. Its ability to measure mass-to-charge ratios (m/z) with high precision allows for the determination of elemental compositions, distinguishing between molecules with the same nominal mass. For Benzonitrile, 4-(8-quinolinyloxy)- (C₁₆H₁₀N₂O), the theoretical exact mass can be calculated, providing a benchmark for experimental verification.

Gas chromatography coupled with electron ionization high-resolution mass spectrometry (GC-EI-HRMS) is a frequently employed technique for the analysis of such compounds, as it provides detailed information on fragmentation pathways that is crucial for structural elucidation. kobv.de The high reproducibility of EI-MS spectra, combined with the structural information gleaned from fragmentation, is highly significant for verification. kobv.de

While specific experimental HRMS data for Benzonitrile, 4-(8-quinolinyloxy)- is not detailed in the reviewed literature, its molecular formula, C₁₆H₁₀N₂O, is established. chemnet.com Based on this, the expected precise molecular weight can be calculated. The fragmentation of such a molecule under electron ionization would likely proceed through characteristic pathways, primarily involving the cleavage of the ether linkage, which is the most labile bond connecting the quinoline and benzonitrile moieties. This would result in fragment ions corresponding to the quinolinyloxy cation and the benzonitrile radical, or their respective counterparts.

A plausible fragmentation pattern would involve the formation of key ions that help confirm the connectivity of the parent molecule. The analysis of these fragments, aided by the high mass accuracy of HRMS, allows for the confident assignment of their elemental formulas.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Benzonitrile, 4-(8-quinolinyloxy)-

| Ion | Molecular Formula | Calculated m/z (Da) | Description |

| [M]⁺˙ | C₁₆H₁₀N₂O | 246.0793 | Molecular Ion |

| [M - C₇H₄N]⁺ | C₉H₆NO | 144.0449 | Loss of benzonitrile radical |

| [M - C₉H₆NO]⁺ | C₇H₄N | 102.0344 | Loss of quinolinyloxy radical |

| [C₉H₇N]⁺˙ | C₉H₇N | 129.0578 | Quinoline fragment |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering an unparalleled view of the molecule's conformation and its interactions within the crystal lattice.

While the crystal structure for Benzonitrile, 4-(8-quinolinyloxy)- itself is not available in the surveyed literature, a detailed structural analysis has been performed on the closely related analogue, 4-(6-Quinolyloxymethyl)benzonitrile (C₁₇H₁₂N₂O). nih.govnih.gov The study of this analogue provides significant insight into the likely structural features of the target compound.

The crystal structure of 4-(6-Quinolyloxymethyl)benzonitrile was determined to be in the monoclinic crystal system with the space group P2₁/c. nih.gov A key geometric feature is the relative orientation of the two aromatic systems; the phenyl ring of the benzonitrile group is twisted relative to the plane of the quinoline fragment, with a dihedral angle of 47.52 (6)°. nih.govnih.gov

Table 2: Crystallographic Data for the Analogue 4-(6-Quinolyloxymethyl)benzonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂N₂O |

| Formula Weight | 260.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.466 (2) Å |

| b | 13.078 (3) Å |

| c | 10.857 (2) Å |

| β | 90.81 (3)° |

| Volume (V) | 1343.9 (5) ų |

| Z | 4 |

| Temperature (T) | 293 K |

Computational Chemistry and Quantum Mechanical Investigations of Benzonitrile, 4 8 Quinolinyloxy

Conformational Analysis through Potential Energy Surface Scans

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. For a molecule like Benzonitrile (B105546), 4-(8-quinolinyloxy)-, which possesses several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. A key computational technique in this endeavor is the potential energy surface (PES) scan. uni-muenchen.deq-chem.com

A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's potential energy at each step, while allowing the rest of the molecule to relax to its lowest energy state for that given constraint. uni-muenchen.deq-chem.com This process generates a profile of energy versus the geometric parameter, revealing energy minima that correspond to stable conformers and energy maxima that represent the transition states between them.

For Benzonitrile, 4-(8-quinolinyloxy)-, the most significant degrees of rotational freedom are around the ether linkage connecting the benzonitrile and quinoline (B57606) rings. The key dihedral angles to investigate would be C-O-C and the angles defining the orientation of the quinoline ring relative to the phenoxy group.

A relaxed PES scan of the dihedral angle defining the rotation around the C-O bond of the ether linkage would likely reveal the most stable orientations of the quinoline and benzonitrile moieties with respect to each other. Quantum chemical calculations, often employing Density Functional Theory (DFT), would be utilized to accurately determine the energies associated with each conformation. researchgate.netnih.gov

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Type |

|---|---|---|

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 1.5 | Gauche |

| 120 | 3.8 | Partially Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 3.8 | Partially Eclipsed (Transition State) |

| 300 | 1.5 | Gauche |

Note: The data in this table is illustrative and intended to represent a typical potential energy surface scan for a diaryl ether-like molecule. It is not based on actual experimental or computational results for Benzonitrile, 4-(8-quinolinyloxy)-.

Molecular Dynamics Simulations for Understanding Molecular Flexibility and Solvent Effects

While PES scans provide a static picture of a molecule's conformational preferences, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. benthamdirect.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

For Benzonitrile, 4-(8-quinolinyloxy)-, MD simulations can provide profound insights into its flexibility. By analyzing the trajectory, one can observe the transitions between different conformations identified in the PES scan and determine the timescales of these events. The flexibility of different parts of the molecule can be quantified by calculating metrics such as the root-mean-square fluctuation (RMSF) of atomic positions.

Furthermore, MD simulations are exceptionally well-suited for studying the influence of the environment, particularly the solvent, on molecular conformation and dynamics. The explicit inclusion of solvent molecules in the simulation box allows for a detailed examination of solute-solvent interactions. For a polar molecule like Benzonitrile, 4-(8-quinolinyloxy)-, interactions with a polar solvent like water could significantly influence its conformational equilibrium, potentially stabilizing conformers that are less favored in the gas phase.

Below is a hypothetical data table summarizing key metrics that could be obtained from an MD simulation of Benzonitrile, 4-(8-quinolinyloxy)- in a solvent such as water.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation. |

| Solvent | Water (TIP3P model) | The explicit solvent environment. |

| Average Root-Mean-Square Deviation (RMSD) | 2.5 Å | A measure of the overall structural stability during the simulation. |

| Average Root-Mean-Square Fluctuation (RMSF) of the Quinoline Ring | 1.2 Å | Indicates the flexibility of this specific region of the molecule. |

| Average Root-Mean-Square Fluctuation (RMSF) of the Benzonitrile Ring | 1.8 Å | Suggests a different degree of flexibility for this part of the molecule. |

| Average Number of Hydrogen Bonds to Solvent | 3.2 | Quantifies the extent of hydrogen bonding with water molecules. |

Note: The data in this table is for illustrative purposes to demonstrate the type of information that can be obtained from molecular dynamics simulations. It does not represent actual research findings for Benzonitrile, 4-(8-quinolinyloxy)-.

Chemical Reactivity, Coordination Chemistry, and Photophysical Properties of Benzonitrile, 4 8 Quinolinyloxy

Investigation of Reactive Sites: Nitrile, Quinoline (B57606) Nitrogen, and Phenoxy Oxygen

The structure of Benzonitrile (B105546), 4-(8-quinolinyloxy)- possesses three primary sites susceptible to chemical reactions: the nitrile group (-C≡N), the nitrogen atom of the quinoline ring, and the phenoxy oxygen atom. The quinoline nitrogen is basic and can be protonated or act as a Lewis base. The nitrile group, with its triple bond and nitrogen lone pair, can also participate in reactions, although it is generally less basic than the quinoline nitrogen. The phenoxy oxygen atom, while part of a relatively stable ether linkage, possesses lone pairs that could potentially interact with electrophiles. The reactivity of these sites dictates the molecule's role in synthesis and its interactions with other chemical species. The presence of the electron-withdrawing nitrile group can influence the electron density on the phenoxy ring system.

Exploration of Coordination Chemistry with Metal Ions

The coordination chemistry of Benzonitrile, 4-(8-quinolinyloxy)- is largely dictated by the chelating ability of the 8-quinolinyloxy moiety.

The 8-quinolinyloxy fragment is analogous to the well-known chelating agent 8-hydroxyquinoline (B1678124) (8-HQ). The nitrogen atom of the quinoline ring and the ether oxygen atom can act as a bidentate ligand, coordinating to a single metal ion. scirp.org This chelation forms a stable five-membered ring, a favorable arrangement in coordination chemistry. ncert.nic.in The nitrogen atom acts as a σ-donor, while the oxygen atom also donates electron density to the metal center. scirp.org

While the nitrile group can coordinate to metal ions, it is generally a weaker ligand than the quinoline nitrogen. acs.org The coordination can occur through the nitrogen lone pair. In the context of Benzonitrile, 4-(8-quinolinyloxy)-, the primary coordination is expected to occur through the 8-quinolinyloxy portion of the molecule. However, the nitrile group could potentially bridge to another metal center or participate in the formation of polynuclear complexes, depending on the reaction conditions and the metal ion involved. acs.org

The 8-hydroxyquinoline (8-HQ) parent molecule is known to form stable complexes with a wide variety of metal ions, and it is anticipated that Benzonitrile, 4-(8-quinolinyloxy)- would exhibit similar behavior. scirp.org The formation of these complexes can often be detected by changes in spectroscopic properties, such as UV-Vis absorption or fluorescence, upon metal binding. scirp.org

While specific studies on the metal complexes of Benzonitrile, 4-(8-quinolinyloxy)- are not widely reported, the synthesis of a related isomer, 4-[(6-Quinolyloxymethyl)benzonitrile], has been documented. nih.gov The synthesis involved a Williamson ether synthesis from the corresponding quinolinol and a bromomethylbenzonitrile. nih.gov A similar synthetic strategy could be employed for Benzonitrile, 4-(8-quinolinyloxy)-. The characterization of such complexes would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis to determine the structure and stoichiometry of the metal-ligand assembly.

The crystal structure of the related isomer, 4-[(6-Quinolyloxymethyl)benzonitrile], reveals a monoclinic system with the phenyl ring of the benzonitrile group making a significant dihedral angle with the plane of the quinoline fragment. nih.gov The crystal packing is stabilized by intermolecular C-H···π and C-H···N interactions. nih.gov It is plausible that metal complexes of Benzonitrile, 4-(8-quinolinyloxy)- would exhibit complex three-dimensional structures influenced by both coordination bonds and weaker intermolecular forces.

Table 1: Crystallographic Data for the Isomeric Compound 4-[(6-Quinolyloxymethyl)benzonitrile] nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂N₂O |

| Molecular Weight | 260.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.466 (2) |

| b (Å) | 13.078 (3) |

| c (Å) | 10.857 (2) |

| β (°) | 90.81 (3) |

| Volume (ų) | 1343.9 (5) |

| Z | 4 |

Studies on Linkage Isomerism and Related Rearrangements

Linkage isomerism could potentially arise in complexes of Benzonitrile, 4-(8-quinolinyloxy)- if the nitrile group were to participate in coordination. This type of isomerism occurs when a ligand can coordinate to a metal ion through two different donor atoms. In this case, the nitrile group could theoretically coordinate through either the nitrogen atom or the π-system of the C≡N triple bond. However, given the strong chelating nature of the 8-quinolinyloxy moiety, this is less likely to be the primary mode of binding. There are no specific studies in the reviewed literature that report on linkage isomerism for this particular compound.

Photophysical Characterization: Absorption and Emission Spectroscopy

The photophysical properties of Benzonitrile, 4-(8-quinolinyloxy)- are expected to be influenced by the electronic structure of its constituent aromatic systems, the quinoline and benzonitrile moieties.

The absorption and emission spectra of molecules containing both electron-donating and electron-withdrawing groups can exhibit intramolecular charge transfer (ICT) characteristics. In Benzonitrile, 4-(8-quinolinyloxy)-, the quinolinyloxy group can be considered as an electron-donating part, while the cyanophenyl group is electron-withdrawing. Upon photoexcitation, an electron may be transferred from the quinoline part of the molecule to the benzonitrile part.

Studies on related aminobenzonitriles have shown that they can exhibit dual fluorescence corresponding to a locally excited (LE) state and a charge transfer (CT) state. nih.gov The energy and intensity of these emission bands are often sensitive to the polarity of the solvent. While direct photophysical studies on Benzonitrile, 4-(8-quinolinyloxy)- are not available, it is plausible that it would also display interesting solvatochromic and fluorescent properties due to potential ICT processes. The formation of metal complexes would also be expected to significantly alter the photophysical properties, potentially leading to enhanced or quenched fluorescence, which is a common feature for complexes of 8-hydroxyquinoline derivatives. scirp.org

Fluorescence Quantum Yields and Lifetimes

The fluorescence characteristics of molecules containing a quinoline moiety are known to be sensitive to their chemical structure and environment. Factors such as the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent, can significantly influence both the quantum yield and the excited-state lifetime. For instance, the introduction of different functional groups can alter the energy levels of the excited states and provide pathways for non-radiative decay, thereby affecting the efficiency of light emission.

Similarly, the surrounding solvent can impact the photophysical behavior through various interactions, including polarity effects and hydrogen bonding. These interactions can stabilize or destabilize the excited state, leading to changes in the fluorescence properties.

Given the absence of specific experimental data for Benzonitrile, 4-(8-quinolinyloxy)-, any discussion on its fluorescence quantum yield and lifetime would be purely speculative. Further experimental investigation is required to determine these fundamental photophysical parameters.

Mechanistic Insights into Biological Activities of Benzonitrile, 4 8 Quinolinyloxy Containing Analogues in Vitro Studies

Antimycobacterial Activity Investigations against Mycobacterium tuberculosis H37Rv Strain

The global health threat posed by tuberculosis, primarily caused by Mycobacterium tuberculosis, necessitates the discovery of new and effective treatments. Analogues of Benzonitrile (B105546), 4-(8-quinolinyloxy)- have been a subject of investigation for their potential to inhibit the growth of this resilient pathogen.

The antimycobacterial efficacy of novel compounds is predominantly evaluated through in vitro growth inhibition assays. The BACTEC Mycobacteria Growth Indicator Tube (MGIT) system and the traditional Lowenstein-Jensen (LJ) medium are two principal methods employed for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

The BACTEC MGIT system is a fully automated, non-radiometric method that utilizes a liquid broth medium, specifically a modified Middlebrook 7H9 broth base, to detect mycobacterial growth. nih.govfinddx.org This system monitors for increasing fluorescence, which is a direct indicator of bacterial proliferation. finddx.org A key advantage of the MGIT system is its speed, with an average time-to-detection of positive growth ranging from 8 to 14 days, significantly shorter than the 3 to 5 weeks required for solid media. finddx.org Studies have shown high recovery rates of M. tuberculosis with the BACTEC MGIT 960 system. nih.gov

The Lowenstein-Jensen (LJ) method, a cornerstone of mycobacteriology for decades, involves the use of an egg-based solid medium. finddx.org While reliable, it is considerably slower than liquid culture methods, with an average detection time of approximately 30.6 days. who.int The appearance of visible colonies on the slant surface, confirmed by a positive acid-fast bacillus (AFB) smear, indicates a positive result. who.int For maximal recovery of mycobacteria, the concurrent use of both liquid and solid media is often recommended. who.int

While specific MIC values for Benzonitrile, 4-(8-quinolinyloxy)- itself are not detailed in the provided search results, the evaluation of its analogues against the H37Rv strain would follow these established protocols to quantify their inhibitory potential.

The precise molecular mechanisms by which Benzonitrile, 4-(8-quinolinyloxy)- and its derivatives exert their antimycobacterial effects are a subject of ongoing research. However, based on the known mechanisms of other quinoline-based compounds and antimycobacterial agents, several molecular targets can be hypothesized. Quinolone and quinoline (B57606) drugs are known to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. It is plausible that analogues of Benzonitrile, 4-(8-quinolinyloxy)- could interfere with these or other essential mycobacterial enzymes. Further research, including enzymatic assays and genetic studies, is necessary to elucidate the specific molecular targets of these compounds within M. tuberculosis.

Broad-Spectrum Antimicrobial Activity Against Bacterial and Fungal Pathogens

Beyond their potential against M. tuberculosis, derivatives containing the Benzonitrile, 4-(8-quinolinyloxy)- scaffold have been investigated for broader antimicrobial properties. These studies aim to determine their efficacy against a variety of both bacterial and fungal pathogens.

The antibacterial activity of related compounds has been assessed against a panel of Gram-positive and Gram-negative bacteria. For instance, studies on certain benzonitrile derivatives have demonstrated varying levels of activity. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency.

It has been observed that the antibacterial effects can differ significantly between Gram-positive and Gram-negative bacteria. nih.gov This difference is often attributed to the distinct structures of their cell walls; the outer membrane of Gram-negative bacteria can act as a formidable barrier, preventing many drugs from reaching their intracellular targets. nih.gov For example, some guanidine (B92328) derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, but less or no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net

The evaluation of antibacterial efficacy often involves microtiter broth dilution methods to determine the MIC and the minimum bactericidal concentration (MBC). nih.gov

Table 1: Illustrative In Vitro Antibacterial Activity of a Related Guanidine Derivative

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | >256 |

| Streptococcus pyogenes | Gram-Positive | >256 |

| Escherichia coli | Gram-Negative | >256 |

| Pseudomonas aeruginosa | Gram-Negative | >256 |

The antifungal potential of Benzonitrile, 4-(8-quinolinyloxy)- analogues has also been a focus of research. In vitro antifungal activity is typically assessed against common fungal pathogens such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net The MIC test method is commonly employed to quantify the effectiveness of these compounds in inhibiting fungal growth, with standard antifungal drugs like Nystatin used as a reference. researchgate.net

For example, studies on related benzonitrile derivatives and their metal complexes have shown that these compounds can exhibit notable antifungal activity, sometimes even greater than the parent ligand. researchgate.net

Table 2: Illustrative In Vitro Antifungal Activity of a Related Benzohydrazide and its Ni(II) Complex

| Fungal Species | Ligand MIC (µg/mL) | Complex MIC (µg/mL) |

| Candida albicans | >1000 | >1000 |

| Aspergillus niger | 250 | 125 |

| Aspergillus clavatus | 500 | 125 |

Structure-Activity Relationship (SAR) Studies of Benzonitrile, 4-(8-quinolinyloxy)- Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and lead optimization. nih.gov By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features that are essential for its therapeutic effects. nih.govnih.gov

For derivatives of Benzonitrile, 4-(8-quinolinyloxy)-, SAR studies would involve synthesizing a series of analogues with modifications at various positions of the benzonitrile and quinoline rings. These modifications could include the introduction of different substituent groups, alterations to the linker between the two ring systems, and changes to the stereochemistry of the molecule.

The goal of these studies is to build a comprehensive understanding of how specific structural attributes influence the compound's antimycobacterial and broader antimicrobial activities. This knowledge is invaluable for the rational design of new derivatives with enhanced potency, improved selectivity, and more favorable pharmacological properties. nih.gov While the provided search results highlight the importance and general methodology of SAR studies, specific SAR findings for Benzonitrile, 4-(8-quinolinyloxy)- derivatives are not detailed.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of quinoline-based compounds are significantly influenced by the nature and position of substituents on both the quinoline and the attached phenyl ring. While specific structure-activity relationship (SAR) studies on Benzonitrile, 4-(8-quinolinyloxy)- are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related quinoline derivatives.

For instance, in the context of 4-phenoxyquinoline derivatives investigated as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFr) tyrosine kinase, substitutions on the phenoxy group have been shown to be critical for activity. The introduction of benzoyl and benzamide (B126) groups at the 4-position of the phenoxy ring led to compounds with significant inhibitory activity against PDGFr, while showing no inhibition of the Epidermal Growth Factor Receptor (EGFR), indicating a degree of selectivity. nih.gov

Similarly, in the realm of 4-anilinoquinazoline (B1210976) derivatives, which share a structural resemblance to the quinoline scaffold, modifications have been shown to modulate inhibitory activity against EGFR. The replacement of a substituted aniline (B41778) moiety with a quinoline ring was found to conserve EGFR inhibitory activity, whereas substitution with a benzonitrile led to a reduction in activity against both EGFR and HER2 kinases. mdpi.com This highlights the sensitive nature of substituent effects on biological targets.

Furthermore, studies on N-quinolin-4-yl-N'-benzylidenehydrazine derivatives have shown that the placement of methoxy (B1213986) and ethoxy groups on the quinoline ring can influence antiviral activity. documentsdelivered.com These findings underscore the principle that even minor modifications to the quinoline core or its associated phenyl ring can have a profound impact on the biological potency and selectivity of the resulting analogues.

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For quinoline-based inhibitors, several key pharmacophoric elements have been identified through various studies.

The quinoline nitrogen itself is often a crucial feature, capable of forming hydrogen bonds with key amino acid residues in the active site of target proteins. For example, in many kinase inhibitors, this nitrogen atom acts as a hinge-binder, a critical interaction for potent inhibition.

The ether linkage in compounds like Benzonitrile, 4-(8-quinolinyloxy)- provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket. The length and nature of this linker can significantly affect activity.

The benzonitrile group, with its electron-withdrawing nitrile function, can participate in various non-covalent interactions, including dipole-dipole interactions and potentially hydrogen bonding. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with the target protein. The relative orientation of the quinoline and benzonitrile rings is a key determinant of how these interactions can be collectively leveraged for high-affinity binding.

Molecular Docking and Computational Screening for Putative Protein Interactions

In the absence of empirical data, computational methods such as molecular docking and virtual screening serve as powerful tools to predict the potential biological targets and binding modes of novel compounds like Benzonitrile, 4-(8-quinolinyloxy)-.

Prediction of Binding Modes and Interaction Energies with Target Enzymes or Receptors

Molecular docking simulations can provide detailed insights into how a ligand like Benzonitrile, 4-(8-quinolinyloxy)- might interact with the active site of a protein. These studies can predict the binding orientation, conformational changes in both the ligand and the protein upon binding, and the key intermolecular interactions that stabilize the complex.

For example, docking studies of novel 4-(arylaminomethyl)benzamide derivatives, which contain a benzamide moiety that can be considered a bioisostere of the benzonitrile group, have been performed against a panel of protein kinases. nih.gov These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to the binding affinity. The calculated binding energy from such simulations provides a qualitative estimate of the potency of the interaction.

Virtual Screening for Novel Biological Targets

Virtual screening involves the computational screening of large libraries of compounds against a specific biological target or, conversely, screening a single compound against a library of biological targets to identify potential new activities. A scaffold-focused virtual screening approach could utilize the "4-(8-quinolinyloxy)benzonitrile" core to search for novel protein targets. This method identifies other compounds with the same core structure that have known biological activities, thereby suggesting potential targets for the query compound.

While specific virtual screening studies for Benzonitrile, 4-(8-quinolinyloxy)- are not reported, the principles of such an approach have been successfully applied to discover inhibitors for various targets, including kinases. These computational techniques can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing.

Advanced Analytical Methodologies for Research and Development of Benzonitrile, 4 8 Quinolinyloxy

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is the cornerstone of chemical analysis for separating components from a mixture and assessing the purity of a compound. For a molecule like Benzonitrile (B105546), 4-(8-quinolinyloxy)-, with its aromatic systems and polar functional groups, liquid chromatography is the primary approach, while gas chromatography's applicability is conditional.

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for assessing the purity of Benzonitrile, 4-(8-quinolinyloxy)- and separating it from starting materials, by-products, and degradants. A reversed-phase HPLC (RP-HPLC) method is the standard approach for a non-volatile, polar organic molecule of its nature.

Method development would focus on optimizing the separation on a C18 or phenyl-hexyl stationary phase, which provides hydrophobic and π-π interactions, beneficial for retaining the aromatic rings of the compound. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a small percentage of an acid, like formic acid or trifluoroacetic acid, is often necessary to ensure sharp, symmetrical peak shapes by protonating the basic nitrogen on the quinoline (B57606) ring.

Detection is readily achieved using a UV-Vis detector, as the conjugated aromatic systems of both the benzonitrile and quinoline portions of the molecule are strong chromophores. The detection wavelength would be set at one of the compound's absorption maxima (λmax) to ensure high sensitivity. Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram.

| Parameter | Suggested Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined (likely 254 nm or other λmax) |

| Injection Volume | 5-10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given the large, complex structure of Benzonitrile, 4-(8-quinolinyloxy)-, it is expected to have a high molecular weight and a very high boiling point, making it non-volatile. Therefore, direct analysis of the parent compound by GC is generally not feasible as it would not elute from the GC column at typical operating temperatures and may decompose in the heated injector.

However, GC could be applicable if the analysis of a specific, volatile derivative or a volatile impurity is required. For instance, if a synthetic route involved a smaller, volatile precursor containing either the benzonitrile or the quinoline ring, GC could be used to monitor the consumption of that precursor. The applicability of GC is contingent on the volatility and thermal stability of the analyte . For the target compound itself, HPLC remains the superior chromatographic method.

Quantitative Spectrophotometric Methods for Concentration Determination in Research Samples

UV-Visible spectrophotometry is a straightforward and effective method for determining the concentration of Benzonitrile, 4-(8-quinolinyloxy)- in solution, provided it is the only absorbing species at the measurement wavelength. The presence of multiple aromatic chromophores (the benzonitrile and quinoline systems) ensures strong absorbance in the UV region.

To perform quantitative analysis, a pure standard of the compound is used to create a calibration curve based on the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A series of solutions with known concentrations are prepared, and their absorbance is measured at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration should yield a linear relationship, which can then be used to determine the concentration of unknown research samples.

| Standard No. | Concentration (µg/mL) | Absorbance at λmax |

|---|---|---|

| 1 | 2.0 | 0.152 |

| 2 | 4.0 | 0.305 |

| 3 | 6.0 | 0.448 |

| 4 | 8.0 | 0.601 |

| 5 | 10.0 | 0.755 |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis in Complex Matrices

For comprehensive analysis in complex matrices such as biological fluids or environmental samples, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for this purpose. The HPLC system separates the target compound from matrix components. The eluent is then directed into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be a typical choice, as the quinoline nitrogen is readily protonated to form a [M+H]+ ion.

For highly selective and sensitive quantification, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer (Q1) is set to isolate the precursor ion (the molecular ion of the compound), which is then fragmented in a collision cell (Q2). A second mass analyzer (Q3) is set to monitor a specific, high-intensity product ion resulting from the fragmentation. This precursor-to-product ion transition is highly specific to the compound's structure, minimizing interference from co-eluting matrix components and providing exceptional sensitivity.

As GC is not suitable for the parent compound, GC-MS would only be considered for the analysis of volatile impurities or derivatives, as discussed previously.

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | To be determined based on exact mass |

| Product Ion | To be determined from fragmentation spectrum |

| MRM Transition | Precursor Ion → Product Ion |

| Collision Energy | Optimized to maximize product ion intensity |

Future Research Trajectories and Academic Impact of Benzonitrile, 4 8 Quinolinyloxy

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Molecular Selectivity

The core structure of Benzonitrile (B105546), 4-(8-quinolinyloxy)- offers a versatile scaffold for the rational design of next-generation analogues with enhanced molecular selectivity. The quinoline (B57606) and benzonitrile rings can be systematically functionalized to fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets or its performance in material applications. researchgate.net

Future synthetic efforts could focus on introducing various electron-donating or electron-withdrawing groups onto either the quinoline or benzonitrile ring. For example, the addition of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), or halogens (-F, -Cl) can significantly alter the electronic and steric characteristics of the molecule, potentially leading to improved binding affinities and selectivities for specific enzymes or receptors. researchgate.net Structure-activity relationship (SAR) studies on these synthesized analogues would be crucial in identifying the key structural features responsible for desired activities. researchgate.net

Furthermore, the synthesis of hybrid molecules that incorporate other pharmacologically active heterocyclic scaffolds, such as furan, pyrazole, or indole, could lead to compounds with novel or enhanced biological profiles. researchgate.net The synthesis of a related compound, 2-{4-[(Quinolin-8-yloxy)methyl]phenyl}benzonitrile, was achieved by reacting 8-hydroxyquinoline (B1678124) with 4'-bromomethyl-2-cyanobiphenyl (B120350) in methanol. nih.gov This suggests that a similar nucleophilic substitution reaction could be a viable route for synthesizing Benzonitrile, 4-(8-quinolinyloxy)- and its derivatives.

Exploration of Novel Biological Targets and Biochemical Pathways

Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects. nih.govacs.orgnih.gov This rich pharmacological profile strongly suggests that Benzonitrile, 4-(8-quinolinyloxy)- could interact with a variety of biological targets. Future research should, therefore, focus on screening this compound and its analogues against a diverse panel of biological targets to uncover novel therapeutic potentials.

Quinolones, a class of compounds containing the quinoline scaffold, are known to target type II topoisomerase enzymes in bacteria and eukaryotes, leading to their antibacterial and anticancer properties. nih.gov It would be a logical step to investigate whether Benzonitrile, 4-(8-quinolinyloxy)- exhibits similar inhibitory activity. Moreover, some quinoline derivatives have shown antiviral activity, for instance, against HIV-1 integrase and HCV-NS3 helicase. nih.gov This opens up another exciting avenue for exploring the antiviral potential of this compound.

Investigation into Bioimaging Applications (if photophysical properties allow)

Many quinoline derivatives exhibit interesting photophysical properties, making them promising candidates for bioimaging applications such as fluorescent probes and sensors. researchgate.net These compounds often display significant Stokes shifts and their fluorescence can be sensitive to the local environment, such as polarity and the presence of metal ions. rsc.orgresearchgate.net

A crucial area of future research will be the characterization of the photophysical properties of Benzonitrile, 4-(8-quinolinyloxy)-. This would involve studying its absorption and emission spectra in various solvents to assess its solvatochromic behavior. rsc.org Quantum yield and fluorescence lifetime measurements would further elucidate its potential as a fluorophore. rsc.orgresearchgate.net

Should the compound exhibit favorable photophysical properties, it could be developed as a fluorescent probe for bioimaging. For instance, modifications to the quinoline or benzonitrile ring could be designed to create specific binding sites for metal ions or other biologically relevant analytes, leading to a "turn-on" or "turn-off" fluorescent response upon binding. The potential for two-photon absorption, a property that allows for deeper tissue imaging with less photodamage, should also be investigated.

Contribution to the Development of New Catalytic Systems or Materials (e.g., sensor applications)

The nitrogen atom in the quinoline ring can act as a ligand for metal ions, suggesting that Benzonitrile, 4-(8-quinolinyloxy)- could be utilized in the development of novel catalytic systems. nih.govacs.org Metal complexes of this compound could be synthesized and screened for catalytic activity in various organic transformations. The electronic properties of the benzonitrile group could influence the catalytic activity of the metal center, offering a way to tune the catalyst's performance.

Furthermore, the rigid, aromatic structure of Benzonitrile, 4-(8-quinolinyloxy)- makes it a potential building block for functional materials. Its ability to coordinate with metals could be exploited to construct metal-organic frameworks (MOFs) with interesting porous structures and properties. Such materials could find applications in gas storage, separation, or heterogeneous catalysis.

The potential for sensor applications also warrants exploration. The fluorescence of the molecule, if present, could be quenched or enhanced upon interaction with specific analytes, forming the basis for a chemical sensor. For example, sensors for metal ions or small organic molecules could be developed based on this scaffold.

Advancements in Green Chemistry Principles for Sustainable Synthesis

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. researchgate.netijpsjournal.com Future research on Benzonitrile, 4-(8-quinolinyloxy)- should prioritize the development of sustainable synthetic routes that adhere to the principles of green chemistry.

This includes the use of greener solvents like water or ethanol, minimizing the use of hazardous reagents, and employing catalytic methods to improve reaction efficiency and reduce waste. researchgate.netnih.gov One-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing solvent consumption and purification steps. researchgate.net

The use of nanocatalysts for the synthesis of quinoline derivatives has shown great promise in providing high yields under mild reaction conditions, with the added benefit of catalyst recyclability. nih.govacs.org Exploring the application of such nanocatalysts for the synthesis of Benzonitrile, 4-(8-quinolinyloxy)- could lead to a highly efficient and environmentally benign production method. Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Doebner-Miller reactions, could also be adapted to incorporate greener catalysts and reaction conditions. ijpsjournal.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 8-quinolinyloxy group into the benzonitrile scaffold?

- Methodological Answer : The synthesis of benzonitrile derivatives with bulky substituents like 8-quinolinyloxy typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example:

- SNAr : React 4-fluorobenzonitrile with 8-hydroxyquinoline under basic conditions (e.g., K₂CO₃ in DMF at 120°C). Monitor reaction progress via TLC or HPLC.

- Cross-Coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 8-quinolinyl boronic acid with 4-bromobenzonitrile in a Suzuki-Miyaura reaction. Optimize solvent (toluene/ethanol) and temperature (80–100°C) for yield improvement .

- Key Considerations : Steric hindrance from the quinoline moiety may necessitate prolonged reaction times or elevated temperatures.

Q. How can the molecular structure of Benzonitrile, 4-(8-quinolinyloxy)- be confirmed experimentally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Analyze torsion angles between the quinoline and benzonitrile groups to confirm spatial orientation. Expect an R factor ≤ 0.085 and data-to-parameter ratio > 17 for reliable refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding of nitrile-adjacent protons).

- IR Spectroscopy : Detect C≡N stretching (~2220 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling nitrile-containing compounds like Benzonitrile, 4-(8-quinolinyloxy)-?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Storage : Store in sealed containers under inert gas (N₂/Ar) to prevent moisture absorption or decomposition.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately. Refer to SDS for toxicity data (e.g., acute oral toxicity LD₅₀ > 300 mg/kg) .

Advanced Research Questions

Q. How can contradictions between experimental and computational UV-Vis spectra be resolved for this compound?

- Methodological Answer :

- Solvent Effects : Account for polarity-induced shifts using time-dependent density functional theory (TD-DFT) with solvents modeled via the conductor-like polarizable continuum model (C-PCM). Compare with experimental data in solvents like DMSO or THF .

- Charge-Transfer States : Analyze twisted intramolecular charge-transfer (TICT) or planarized (PICT) states via fluorescence lifetime measurements. Adjust computational models to include excited-state geometry optimization .

Q. What strategies optimize catalytic efficiency in multi-step syntheses of Benzonitrile, 4-(8-quinolinyloxy)-?

- Methodological Answer :

- Catalyst Screening : Test Fe, Pd, or Cu complexes for coupling steps. For example, Fe-catalyzed hydrosilylation (as in ) may reduce side reactions.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate intermediates. Monitor purity via HPLC (≥95% purity threshold) .

Q. How do steric and electronic effects influence the compound’s reactivity in photochemical applications?

- Methodological Answer :

- Steric Analysis : Quantify steric hindrance using Tolman cone angles or buried volume calculations (%Vbur) for the 8-quinolinyloxy group.

- Electronic Effects : Perform Hammett studies with substituted benzonitriles to correlate σ⁺ values with reaction rates (e.g., in photoinduced electron transfer). Use cyclic voltammetry to measure oxidation potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.